

synthesis of 2-Benzylloxypyrimidine-5-boronic acid

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Compound of Interest

Compound Name: 2-Benzylloxypyrimidine-5-boronic acid

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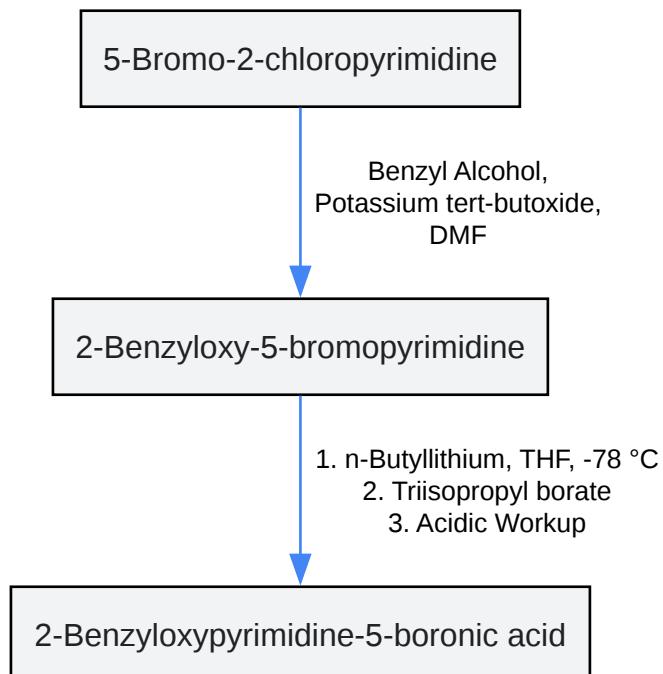
An In-depth Technical Guide to the Synthesis of **2-Benzylloxypyrimidine-5-boronic acid**

For Researchers, Scientists, and Drug Development Professionals

This guide details a primary synthetic pathway for **2-Benzylloxypyrimidine-5-boronic acid**, a valuable reagent in medicinal chemistry and organic synthesis. The synthesis involves a two-step process: the initial preparation of 2-Benzylxy-5-bromopyrimidine followed by a lithium-halogen exchange and subsequent borylation to yield the target boronic acid.

Core Synthesis Pathway

The synthesis of **2-Benzylloxypyrimidine-5-boronic acid** is achieved through a two-step reaction sequence commencing with 5-bromo-2-chloropyrimidine. The first step involves a nucleophilic substitution of the chlorine atom with a benzylxy group. The subsequent step is a lithium-halogen exchange at the 5-position, followed by reaction with a borate ester to furnish the desired boronic acid.



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Caption: Overall synthesis pathway for **2-Benzylxypyrimidine-5-boronic acid**.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of **2-Benzylxypyrimidine-5-boronic acid**.

Step 1: Synthesis of 2-Benzylxypyrimidine-5-boronic acid

This procedure outlines the conversion of 5-bromo-2-chloropyrimidine to 2-Benzylxypyrimidine-5-boronic acid.

Methodology:

- To a flask, sequentially add 5-bromo-2-chloropyrimidine (3.00 g, 15.51 mmol), benzyl alcohol (1.84 g, 17.06 mmol), and dimethylformamide (DMF, 10 mL) at room temperature.[1]
- Add potassium tert-butoxide (2.82 g, 23.26 mmol) to the mixture in portions.[1]
- Stir the reaction mixture at room temperature for 2 hours.[1]

- Upon completion of the reaction, add water to the mixture.
- Filter the resulting precipitate to yield the pure product.

Quantitative Data:

Reactant	Molecular Weight (g/mol)	Amount (g)	Moles (mmol)
5-Bromo-2-chloropyrimidine	193.41	3.00	15.51
Benzyl alcohol	108.14	1.84	17.06
Potassium tert-butoxide	112.21	2.82	23.26
Product	Molecular Weight (g/mol)	Yield (g)	Yield (%)
2-Benzyl-5-bromopyrimidine	265.11	2.10	51

Step 2: Synthesis of 2-Benzyl-5-bromopyrimidine-5-boronic acid

This procedure details the conversion of 2-Benzyl-5-bromopyrimidine to **2-Benzyl-5-bromopyrimidine-5-boronic acid** via a lithium-halogen exchange and borylation. This protocol is based on analogous syntheses of other pyrimidine-5-boronic acids.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Methodology:

- Dissolve 2-Benzyl-5-bromopyrimidine in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
- Cool the solution to -78 °C using a dry ice/acetone bath.[\[2\]](#)
- Add n-butyllithium (n-BuLi) in hexanes dropwise to the stirred solution, maintaining the temperature at -78 °C for a sufficient time to ensure complete lithium-halogen exchange.[\[2\]](#)

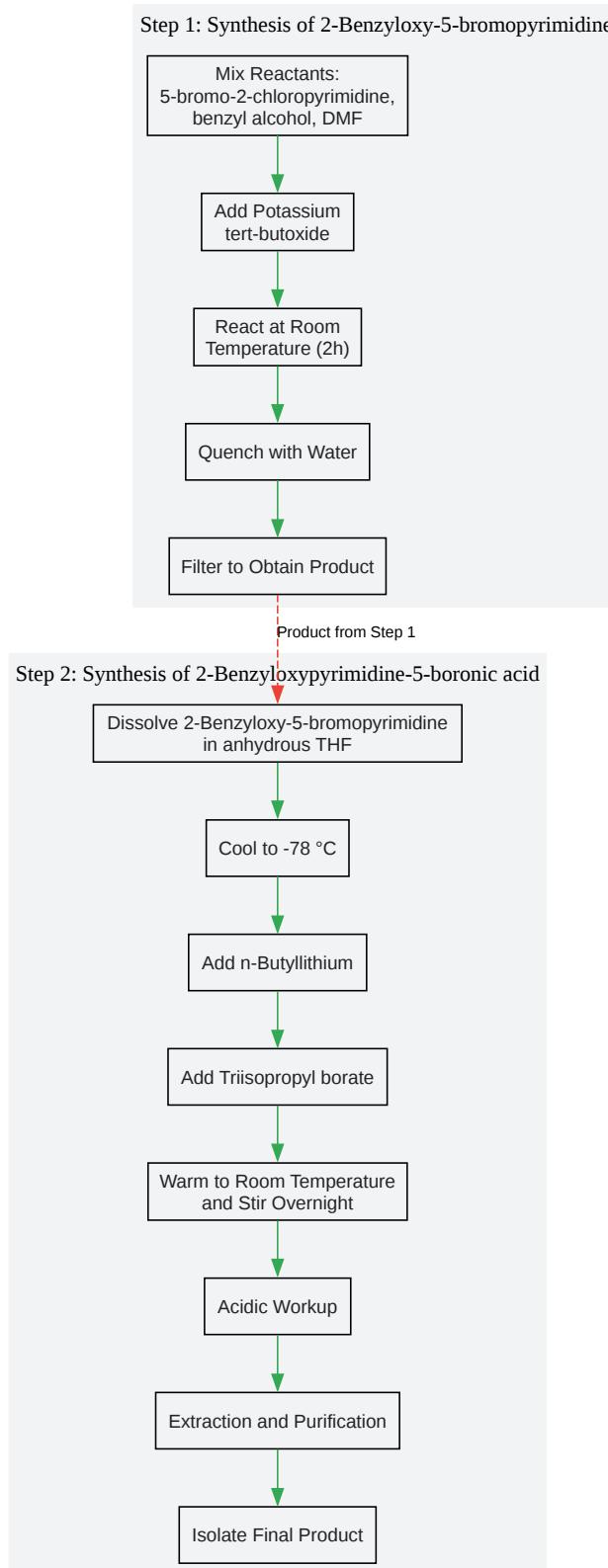
- Add triisopropyl borate dropwise to the reaction mixture at -78 °C.[2]
- Allow the reaction to slowly warm to room temperature and stir overnight.[2]
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.[2]
- Extract the mixture with an organic solvent such as ethyl acetate.[2]
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
- Purify the crude product, typically by recrystallization or column chromatography, to afford **2-Benzyloxyypyrimidine-5-boronic acid** as a solid.[2]

Quantitative Data (Estimated):

Yields for this type of transformation can vary. The following data is based on typical yields for analogous reactions.

Reactant	Molecular Weight (g/mol)	Starting Moles (mmol)
2-Benzyl-5-bromopyrimidine	265.11	1.0
n-Butyllithium	64.06	1.1
Triisopropyl borate	188.08	1.2
Product	Molecular Weight (g/mol)	Estimated Yield (%)
2-Benzyl-5-boronic acid	230.03	60-75

Experimental Workflow

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Caption: Detailed experimental workflow for the two-step synthesis.

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